molecular formula C16H27D5O2 B1141562 Hexadecanoic--d5 Acid CAS No. 1219802-61-5

Hexadecanoic--d5 Acid

Cat. No.: B1141562
CAS No.: 1219802-61-5
M. Wt: 261.4548889
InChI Key:
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Description

Hexadecanoic–d5 Acid, also known as palmitic acid-15,15,16,16,16-d5, is a deuterated form of hexadecanoic acid. It is a saturated fatty acid with a 16-carbon chain and is commonly found in animals, plants, and microorganisms. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving lipid metabolism and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic–d5 Acid can be synthesized through the hydrogenation of deuterated hexadecenoic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation and incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Hexadecanoic–d5 Acid involves the large-scale hydrogenation of deuterated hexadecenoic acid using specialized reactors. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic–d5 Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce deuterated hexadecanedioic acid.

    Reduction: Reduction of Hexadecanoic–d5 Acid can yield deuterated hexadecanol.

    Esterification: It reacts with alcohols to form deuterated esters.

    Amidation: It can react with amines to form deuterated amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

    Amidation: Dehydrating agents like dicyclohexylcarbodiimide (DCC) are employed.

Major Products

    Oxidation: Deuterated hexadecanedioic acid.

    Reduction: Deuterated hexadecanol.

    Esterification: Deuterated esters.

    Amidation: Deuterated amides.

Scientific Research Applications

Hexadecanoic–d5 Acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Lipid Metabolism Studies: Used as a tracer to study lipid metabolism and fatty acid pathways in biological systems.

    Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of fatty acids in the body.

    Environmental Studies: Used to trace the fate and transport of fatty acids in environmental systems.

    Biochemical Research: Employed in studies involving enzyme kinetics and lipid-protein interactions.

Mechanism of Action

Hexadecanoic–d5 Acid exerts its effects primarily through its incorporation into lipid molecules. It interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acyl-CoA synthetase. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the molecular pathways and targets involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic Acid: The non-deuterated form, commonly found in nature.

    Hexadecanoic-d31 Acid: Another deuterated form with deuterium atoms at different positions.

    Stearic Acid: An 18-carbon saturated fatty acid with similar properties.

Uniqueness

Hexadecanoic–d5 Acid is unique due to its specific deuterium labeling, which makes it particularly useful for tracing studies in lipid metabolism. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Hexadecanoic-d5 Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Palmitoyl chloride-d5", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reactions": [ { "Reactants": ["Palmitoyl chloride-d5", "Sodium hydroxide", "Water"], "Products": ["Hexadecanoic-d5 Acid", "Sodium chloride"], "Conditions": "Reflux in ethanol", "Steps": [ "Add Palmitoyl chloride-d5 to a mixture of sodium hydroxide and water in a round-bottom flask", "Refux the mixture in ethanol for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure", "Purify the product by column chromatography" ] } ] }

CAS No.

1219802-61-5

Molecular Formula

C16H27D5O2

Molecular Weight

261.4548889

Origin of Product

United States

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